![molecular formula C21H18ClN3O2 B2884805 N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide CAS No. 919976-19-5](/img/structure/B2884805.png)

N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

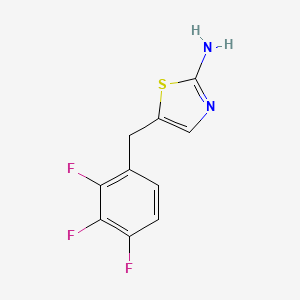

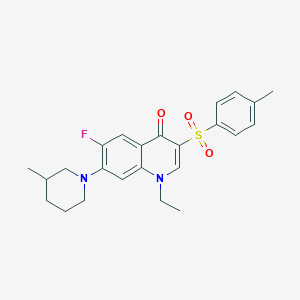

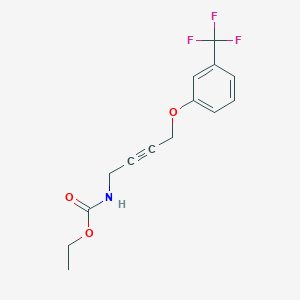

“N-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide” is a chemical compound with the molecular formula C20H16ClN3O2 . Its average mass is 365.813 Da and its monoisotopic mass is 365.093109 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found on various chemical databases .Applications De Recherche Scientifique

Antimicrobial Activity

N-benzimidazol-1-yl-methyl-benzamide derivatives, including compounds similar in structure to N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide, have been synthesized and evaluated for their antimicrobial activity. These compounds, specifically 3o N-[2-(2-chloro-phenyl)benzimidazol-1-ylmethyl]-benzamide and others, were found effective against various microbes including Escherichia coli and Staphylococcus aureus. In silico studies also helped define their interactions with microbial proteins (Sethi, Arora, Saini, & Jain, 2016).

Anticancer Evaluation

Research involving benzimidazole derivatives has extended to anticancer applications. For instance, studies on 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, a similar compound, showed potential in vitro anticancer activity against various cancer cell lines, including breast cancer (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Analgesic and Anti-inflammatory Activities

Benzimidazole derivatives have also been evaluated for their analgesic and anti-inflammatory activities. A study on 2-methylaminobenzimidazole derivatives, which are structurally related, demonstrated potent analgesic and anti-inflammatory effects in in vivo models. Specific compounds within this series showed comparable or superior activity to standard drugs like Nimesulide (Achar, Hosamani, & Seetharamareddy, 2010).

Mécanisme D'action

Target of Action

Similar compounds are known to targetmitochondrial respiration .

Mode of Action

The compound likely acts through inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain . This action disrupts important cellular biochemical processes, resulting in the cessation of growth in certain organisms .

Biochemical Pathways

The affected biochemical pathway is the mitochondrial respiratory chain . The compound’s action blocks electron transfer within this chain, disrupting cellular biochemical processes .

Pharmacokinetics

Similar compounds are known to be absorbed to a certain extent after oral administration . The majority of the dose is eliminated in the feces, with the remainder in the urine . Metabolism proceeds through several pathways, including loss of certain groups, hydroxylation of the rings, and conjugation with glucuronide or sulphate .

Result of Action

The result of the compound’s action is the disruption of important cellular biochemical processes . This disruption leads to the cessation of growth in certain organisms .

Action Environment

Similar compounds are known to have their action influenced by factors such as the presence of other compounds, ph, temperature, and the specific organism they are acting upon .

Propriétés

IUPAC Name |

N-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O2/c1-24(21(26)19-7-4-12-27-19)14-20-23-17-5-2-3-6-18(17)25(20)13-15-8-10-16(22)11-9-15/h2-12H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCGRSWLSVKEHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2884722.png)

![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B2884727.png)

![2-Chloro-N-[cyclopropyl(methyl)sulfamoyl]-5-methylpyridine-4-carboxamide](/img/structure/B2884729.png)

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,3-benzoxazole](/img/structure/B2884735.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2884737.png)